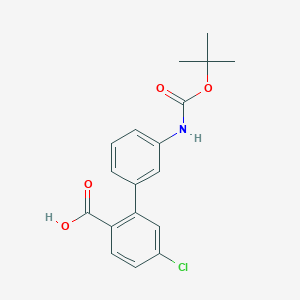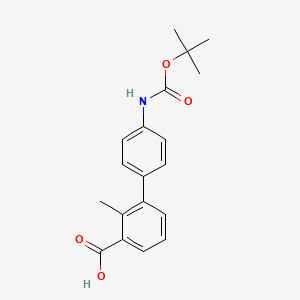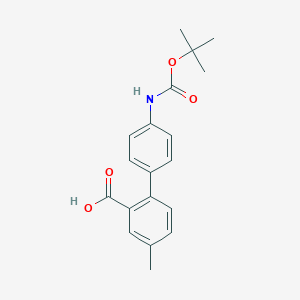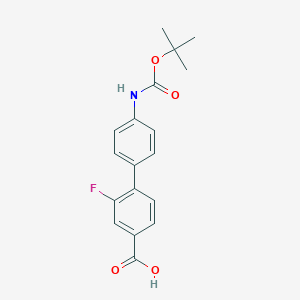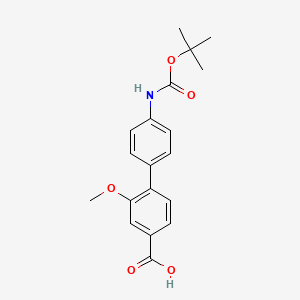
4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% (also known as 4-BOC-Aminophenol or 4-BOC-AP) is an aromatic compound that is used in a variety of laboratory applications. It is a white crystalline solid with a molecular weight of 248.29 g/mol and a melting point of 135-137 °C. 4-BOC-AP is a bifunctional molecule, containing both hydroxybenzoic acid and aminophenol moieties. It is a widely used reagent in organic synthesis, and has a variety of applications in the fields of biochemistry, medicine and materials science.
Aplicaciones Científicas De Investigación
4-BOC-AP is widely used as a reagent in organic synthesis. It is used in the preparation of a variety of compounds, such as amides, esters, and amines. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, 4-BOC-AP is used in the synthesis of peptides, peptidomimetics, and other biopolymers. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates.
Mecanismo De Acción
The mechanism of action of 4-BOC-AP is based on its ability to form a stable bifunctional molecule. The aminophenol moiety of 4-BOC-AP acts as a nucleophile, while the hydroxybenzoic acid moiety acts as an electrophile. This allows the molecule to react with a variety of substrates, such as amines, esters, and amides. The reaction of 4-BOC-AP with a substrate results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
4-BOC-AP is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is not known to be toxic. It is not known to interact with any enzymes or receptors in the body and is not known to have any effects on the human endocrine system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-BOC-AP in laboratory experiments is its relative stability. It is not easily hydrolyzed or oxidized, and is not affected by light or air. It is also relatively non-toxic and non-irritating to the skin and eyes. However, it is not soluble in water, and must be dissolved in an organic solvent such as ethanol or acetone.
Direcciones Futuras
-Further research into the use of 4-BOC-AP as a reagent in organic synthesis
-Exploring the use of 4-BOC-AP in the synthesis of peptides, peptidomimetics, and other biopolymers
-Investigating the potential uses of 4-BOC-AP in the synthesis of polymers, such as polyurethanes and polycarbonates
-Examining the use of 4-BOC-AP in the synthesis of heterocyclic compounds, such as pyridines and quinolines
-Exploring the use of 4-BOC-AP in the synthesis of pharmaceuticals and other bioactive compounds
-Investigating the potential use of 4-BOC-AP in the synthesis of fluorescent and luminescent compounds
-Exploring the use of 4-BOC-AP in the synthesis of polysaccharides and other polymers-based materials
-Investigating the potential use of 4-BOC-AP in the synthesis of nanomaterials
-Examining the use of 4-BOC-AP in the synthesis of dyes and other colorants
-Exploring the use of 4-BOC-AP in the synthesis of catalysts and other catalytic materials
Métodos De Síntesis
4-BOC-AP can be synthesized from the reaction of p-aminophenol and 4-BOC-benzoic acid in an aqueous solution. The reaction is carried out at a temperature of 80-90°C and a pH of 7.5-8.5. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA). The reaction is complete after 2-3 hours and yields a white crystalline product.
Propiedades
IUPAC Name |
3-hydroxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)20/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDDZQBHVHEMFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

